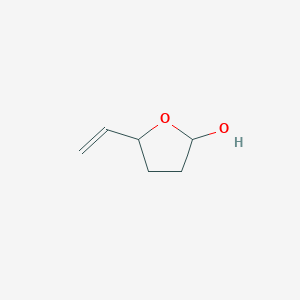

5-Vinyltetrahydrofuran-2-ol

Description

5-Vinyltetrahydrofuran-2-ol is a cyclic ether alcohol characterized by a tetrahydrofuran ring substituted with a hydroxyl group at position 2 and a vinyl group at position 3. Its molecular formula is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol. The compound’s structure combines the reactivity of a secondary alcohol with the unsaturated vinyl group, making it valuable in synthetic organic chemistry, particularly in polymerization and cycloaddition reactions.

Properties

IUPAC Name |

5-ethenyloxolan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJUNCFCZYQSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Vinyltetrahydrofuran-2-ol can be synthesized through the oxidation of linalool derivatives. One method involves a one-pot synthesis using hydrogen peroxide as a green oxidant under mild conditions, with lacunar Keggin heteropolyacid salts as catalysts . The reaction is carried out at room temperature, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of renewable resources are likely to be emphasized in developing scalable production methods.

Chemical Reactions Analysis

Oxidation of Linalool

5-Methyl-5-vinyltetrahydrofuran-2-ol (structural isomer of 5-VTHF-2-ol) is synthesized via catalytic oxidation of linalool using hydrogen peroxide (H₂O₂) and lacunar Keggin heteropolyacid salts (e.g., Na₇PW₁₁O₃₉) under mild conditions (room temperature, 1 atm). Key steps include:

-

Epoxidation : Linalool undergoes epoxidation at its conjugated double bond via electrophilic oxygen transfer from H₂O₂.

-

Intramolecular Cyclization : The hydroxyl group attacks the electrophilic carbon of the epoxide, forming tetrahydrofuran (THF) or tetrahydropyran (THP) derivatives (Fig. 1).

Mechanistic Insights :

-

The THF derivative (5-VTHF-2-ol analog) forms preferentially due to lower steric hindrance during nucleophilic attack.

-

Higher temperatures (>25°C) favor diepoxide formation over THF derivatives, indicating thermodynamic vs. kinetic control .

Gas-Phase Reactivity

5-VTHF-2-ol reacts with atmospheric oxidants, influencing secondary organic aerosol (SOA) formation. Rate constants (298 K) are:

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime* | Key Products Identified |

|---|---|---|---|

| OH Radical | ~3 hours | Carbonyls, carboxylic acids | |

| NO₃ Radical | ~14 hours | Nitrooxy-organics | |

| Ozone (O₃) | ~10 days | Fragmented carbonyls |

*Based on average tropospheric concentrations: [OH] = molecules cm⁻³; [NO₃] = molecules cm⁻³; [O₃] = molecules cm⁻³ .

Product Analysis :

-

OH-initiated oxidation yields acetone, formaldehyde, and glyoxal via C–C bond cleavage.

-

NO₃ reactions produce nitrooxy-THF derivatives, detected via GC-MS .

Catalytic Systems

-

Na₇PW₁₁O₃₉ : Maximizes THF derivative selectivity (66%) due to optimal Brønsted acidity and pore structure .

-

Na₇PMo₁₁O₃₉ : Favors diepoxide formation (selectivity >50%) via enhanced electrophilic activation .

Temperature Effects

| Temperature (°C) | THF Derivative Selectivity (%) | Diepoxide Selectivity (%) |

|---|---|---|

| 25 | 66 | 7 |

| 50 | 48 | 32 |

| 70 | 29 | 58 |

Data highlights the exothermic nature of THF formation, favoring kinetic products at lower temperatures .

Environmental and Industrial Relevance

Scientific Research Applications

Atmospheric Chemistry

5-Vinyltetrahydrofuran-2-ol plays a significant role in atmospheric chemistry, particularly in the study of volatile organic compounds (VOCs). Its reactions with atmospheric oxidants such as hydroxyl radicals (OH), nitrate radicals (NO₃), and ozone have been extensively studied.

Key Findings:

- Gas-Phase Reactions : Research indicates that this compound undergoes gas-phase reactions that contribute to secondary organic aerosol (SOA) formation. These reactions are crucial for understanding the compound's impact on air quality and climate change .

- Emission Studies : Studies have shown that furanoids, including this compound, are emitted during biomass burning. Their atmospheric transformations can lead to the formation of pollutants and influence the oxidative capacity of the atmosphere .

Table 1: Gas-phase Reaction Products

| Reactant | Reaction Type | Products |

|---|---|---|

| OH | Oxidation | Various carbonyls, alcohols |

| NO₃ | Nitration | Nitro derivatives |

| Ozone | Ozonolysis | Aldehydes, acids |

Flavoring Applications

The compound is also evaluated for its potential use in flavoring agents due to its pleasant odor profile. It belongs to a class of tetrahydrofuran derivatives that are recognized for their flavoring properties.

Regulatory Insights:

The European Food Safety Authority (EFSA) has conducted evaluations on flavoring substances, including those derived from tetrahydrofurans, indicating their safety and potential applications in food products .

Synthetic Methodologies

This compound is utilized in synthetic organic chemistry as an intermediate for various chemical syntheses. Its structure allows it to participate in diverse reactions, making it a valuable building block.

Synthesis Techniques:

Recent studies have focused on the efficient synthesis of this compound through various methods:

- Laboratory Synthesis : A practical laboratory-scale synthesis has been developed, allowing for the preparation of stereoisomers of related compounds like linalool oxides .

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Acid-Catalyzed Reaction | Utilizes acidic conditions for cyclization | 70 |

| Base-Catalyzed Reaction | Employs basic conditions for deprotonation | 65 |

Case Study 1: Atmospheric Impact Assessment

A comprehensive study assessed the atmospheric impact of this compound by analyzing its reaction pathways and products using advanced gas chromatography-mass spectrometry (GC-MS). The results highlighted its role in SOA formation and its contribution to urban air pollution .

Case Study 2: Flavor Profile Evaluation

In a sensory evaluation study, various concentrations of this compound were tested for their flavor-enhancing properties in food products. The findings suggested that it could be effectively used as a natural flavoring agent due to its desirable sensory characteristics .

Mechanism of Action

The mechanism of action of 5-vinyltetrahydrofuran-2-ol involves its functional groups. The vinyl group can participate in polymerization reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or as a precursor in synthesis.

Comparison with Similar Compounds

5-Methyltetrahydrofuran-2-ol (CAS: 18545-25-0)

- Molecular Formula : C₅H₁₀O₂

- Molecular Weight : 102.13 g/mol

- Structure : Features a methyl group at position 5 instead of a vinyl group.

- Applications: Used as a solvent or intermediate in fine chemical synthesis. Commercially available from suppliers like Shanghai Danfan Network Science & Technology .

Linalool Oxide Isomers (e.g., cis-α,α,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol)

- Molecular Formula : C₁₀H₁₈O₂ (varies by substituents)

- Molecular Weight : ~170–172 g/mol (estimated)

- Structure : Contains additional methyl groups at positions α and 5, along with a vinyl group and hydroxylated side chain. Stereochemistry (e.g., cis/trans, rel-(2R,5S)) significantly impacts properties .

- Key Differences :

- Enhanced steric hindrance from methyl groups reduces reaction rates in nucleophilic substitutions.

- Stereoisomerism (e.g., cis vs. trans) influences boiling points and optical activity. For example, cis-Linalool oxide is a key component in floral fragrances due to its stereospecific odor profile.

- Applications : Widely used in perfumery and flavoring industries. Available from suppliers like LEAP CHEM CO., LTD., with multiple CAS numbers (e.g., 128441-08-7, 10448-30-3) .

2-(2-Hydroxy-2-Propyl)-5-Methyl-5-Vinyltetrahydrofuran

- Molecular Formula : C₉H₁₆O₂

- Molecular Weight : 156.22 g/mol

- Structure : Combines a vinyl group, methyl group, and a hydroxypropyl substituent.

- Key Differences :

- The hydroxypropyl side chain introduces additional hydrogen-bonding sites, increasing solubility in aqueous systems.

- Bulkier structure may limit diffusion in catalytic reactions compared to 5-Vinyltetrahydrofuran-2-ol.

- Applications: Potential use in polymer plasticizers or surfactants .

Key Research Findings and Notes

- Reactivity : The vinyl group in this compound enables participation in Diels-Alder reactions, whereas methyl or hydroxypropyl substituents in analogs shift reactivity toward esterification or etherification .

- Stereochemical Impact : Cis-Linalool oxide exhibits distinct olfactory properties compared to trans isomers, underscoring the importance of stereochemistry in industrial applications .

Biological Activity

5-Vinyltetrahydrofuran-2-ol is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a furan ring and an alcohol functional group. Its molecular formula is CHO, and it possesses a molecular weight of approximately 114.15 g/mol. The presence of the vinyl group contributes to its reactivity and potential interactions with biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress, which can lead to cellular damage and various diseases. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively, thereby reducing lipid peroxidation in biological membranes .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In various studies, it was found to inhibit the growth of several pathogenic bacteria and fungi. The mechanism appears to involve disrupting microbial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory effects as well. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. Its ability to reduce oxidative stress and inflammation in neural tissues could contribute to its protective effects on neuronal cells .

Study 1: Antioxidant Activity Assessment

A study conducted on various natural compounds, including this compound, evaluated their antioxidant capacity using DPPH radical scavenging assays. Results indicated that this compound had a significant scavenging effect comparable to standard antioxidants like ascorbic acid .

Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial efficacy of this compound against strains of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) indicating strong antimicrobial properties, making it a candidate for further development in antimicrobial therapies .

Study 3: Neuroprotective Mechanisms

A recent study explored the neuroprotective effects of this compound in a model of neuroinflammation induced by lipopolysaccharide (LPS). The findings suggested that treatment with the compound significantly reduced markers of oxidative stress and inflammation in neuronal cells, highlighting its potential for therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Vinyltetrahydrofuran-2-ol?

Methodological Answer:

A widely cited approach involves cyclization reactions of precursor alcohols or furan derivatives under controlled conditions. For example, 5-methyltetrahydrofuran-2-ol derivatives can be synthesized using reagents like 4-methoxyphenol and styrene in hexafluoropropan-2-ol solvent with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Key steps include:

- Reagent selection : Use of fluorinated solvents to enhance reaction efficiency.

- Characterization : Validate product purity via NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

- Optimization : Adjust reaction time and temperature to balance yield and stereochemical outcomes.

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

Characterization requires a combination of chromatographic and spectroscopic methods:

- Gas Chromatography (GC) : Used to assess purity and retention indices, as demonstrated in NIST Standard Reference Database protocols .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and confirm substitution patterns (e.g., vinyl group positioning).

- Mass Spectrometry (MS) : HRMS or GC-MS identifies molecular ions and fragmentation patterns .

- Data cross-validation : Compare results with published spectral libraries to mitigate instrumental errors .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies in biological data (e.g., antimicrobial vs. inactive results) require systematic validation:

Reproducibility checks : Replicate experiments using identical conditions (e.g., solvent, concentration) .

Dose-response studies : Test across a range of concentrations to identify threshold effects.

Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature).

Meta-analysis : Compare structural analogs (e.g., 5-methylfuran-2-yl derivatives) to isolate substituent-specific effects .

Peer validation : Collaborate with independent labs to confirm findings .

Advanced: What strategies ensure reproducibility in studies involving this compound?

Methodological Answer:

Reproducibility hinges on transparent documentation:

- Protocol granularity : Publish step-by-step synthesis and purification protocols, including solvent grades and equipment calibration details .

- Open data : Share raw chromatographic and spectroscopic data (e.g., via repositories like Zenodo) .

- Algorithmic transparency : For computational studies, provide code and input parameters for molecular modeling .

- Batch variability reporting : Document lot-to-lot variations in starting materials (e.g., CAS 18545-25-0 purity levels) .

Advanced: How can this compound derivatives be optimized for catalytic applications in polymer synthesis?

Methodological Answer:

To enhance catalytic efficiency:

Structural tuning : Introduce electron-donating groups (e.g., methoxy) to the tetrahydrofuran ring to modulate reactivity .

Kinetic studies : Use in situ FTIR or Raman spectroscopy to monitor reaction intermediates.

Thermal analysis : Evaluate stability via differential scanning calorimetry (DSC) to ensure compatibility with polymerization temperatures.

Cross-linking assays : Test derivatives as cross-linkers in polyvinyl ether systems, referencing resin matrix compatibility data .

Advanced: What safety protocols are critical when handling this compound in high-temperature reactions?

Methodological Answer:

- PPE requirements : Use NIOSH-approved face shields and chemically resistant gloves (e.g., nitrile) to prevent dermal exposure .

- Ventilation : Conduct reactions in fume hoods with airflow ≥100 ft/min to mitigate vapor inhalation.

- Thermal controls : Implement explosion-proof heating mantles and temperature sensors to avoid runaway reactions.

- Emergency protocols : Maintain eyewash stations and neutralize spills with inert adsorbents (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.